1-(フェニルスルホニル)-1H-ピロール-3-カルボン酸

説明

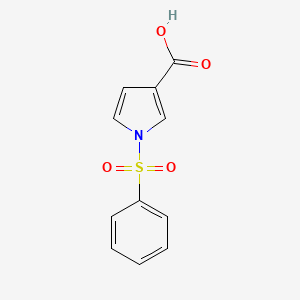

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group at the third position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

科学的研究の応用

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, also known as 1-(Benzenesulfonyl)pyrrole-3-carboxylic acid, is a heterocyclic compound It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .

Mode of Action

The compound interacts with its targets through the phenylsulfonyl group. This group plays a crucial role in the synthesis of various derivatives. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .

Biochemical Pathways

The compound’s role in the synthesis of various derivatives suggests it may influence several biochemical pathways, particularly those involving nitrogen nucleophiles .

Result of Action

The molecular and cellular effects of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid’s action are largely dependent on its role in the synthesis of various derivatives. For instance, the synthesis of sulfonamide derivatives could potentially influence cellular processes involving nitrogen nucleophiles .

生化学分析

Biochemical Properties

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid via lithiation . Additionally, it can react with nitrogen nucleophiles to form sulfonamide derivatives . These interactions highlight the compound’s utility in modifying and directing biochemical pathways.

Molecular Mechanism

At the molecular level, 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The phenylsulfonyl group can act as a blocking and directing group, facilitating the formation of new chemical bonds and influencing enzyme activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in gene expression and cellular function.

Metabolic Pathways

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, it can participate in the synthesis of boronic acid derivatives, which are important intermediates in organic synthesis . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid typically involves the lithiation of 1-(phenylsulfonyl)pyrrole, followed by subsequent reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-(phenylsulfonyl)pyrrole-2-boronic acid. These intermediates are then subjected to further reactions under controlled conditions to yield the final product .

化学反応の分析

Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Lithiation: Using strong bases like n-butyllithium for deprotonation.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions include various substituted pyrroles and sulfonamide derivatives .

類似化合物との比較

1-(Phenylsulfonyl)pyrrole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical properties and applications.

Uniqueness: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the phenylsulfonyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in many other compounds .

生物活性

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is synthesized through various methods, primarily involving the lithiation of 1-(phenylsulfonyl)pyrrole followed by carboxylation. The compound's structure allows it to participate in numerous biochemical reactions, particularly in the synthesis of sulfonamide derivatives, which are known for their biological activities .

The biological activity of this compound is largely attributed to its phenylsulfonyl group, which facilitates interactions with various biomolecules. The compound acts as a substrate or inhibitor in several metabolic pathways, influencing enzyme activity and altering metabolic flux. Here are some key points regarding its mechanism:

- Target Interactions : The phenylsulfonyl moiety enhances binding affinity to specific enzymes, potentially altering their catalytic activity.

- Biochemical Pathways : It is involved in pathways that utilize nitrogen nucleophiles, impacting the synthesis of critical metabolites and intermediates .

Biological Activity

Research indicates that 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid exhibits a range of biological activities:

- Antioxidant Properties : Compounds derived from this pyrrole have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Certain derivatives demonstrate inhibitory effects on cyclooxygenase enzymes (COX), suggesting potential applications in treating inflammatory conditions .

- Anticancer Potential : Studies have indicated that derivatives can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid and its derivatives:

特性

IUPAC Name |

1-(benzenesulfonyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLMKHSUAPNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569113 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134439-96-6 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。